molecular formula C11H15N3O B2392043 N-[1-(pyridin-2-ylmethyl)piperidin-4-ylidene]hydroxylamine CAS No. 1016869-02-5

N-[1-(pyridin-2-ylmethyl)piperidin-4-ylidene]hydroxylamine

Cat. No.: B2392043
CAS No.: 1016869-02-5
M. Wt: 205.261
InChI Key: XSIFRPDSQIHBRW-UHFFFAOYSA-N
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Description

N-[1-(Pyridin-2-ylmethyl)piperidin-4-ylidene]hydroxylamine (CAS: 923180-07-8) is a hydroxylamine derivative featuring a piperidin-4-ylidene core substituted with a pyridin-2-ylmethyl group. Its structural uniqueness lies in the hydroxylamine moiety conjugated to the piperidine ring, which may influence its electronic properties and binding affinity toward biological targets .

Properties

IUPAC Name

N-[1-(pyridin-2-ylmethyl)piperidin-4-ylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c15-13-10-4-7-14(8-5-10)9-11-3-1-2-6-12-11/h1-3,6,15H,4-5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIFRPDSQIHBRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=NO)CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of N-Pyridyl-N-Hydroxylamine Intermediates

Mechanistic Considerations and Challenges

Stability of Hydroxylamine Intermediates

The hydroxylamine group is prone to disproportionation under acidic or basic conditions. Stabilization strategies include:

  • Buffered Conditions : Sodium acetate (pH 8–9) during hydroxylamine formation.
  • Inert Atmosphere : Conducting reactions under nitrogen or argon to prevent oxidative degradation.

Regioselectivity in Cyclization Steps

The piperidin-4-ylidene moiety’s formation relies on steric and electronic factors:

  • Steric Effects : Bulky substituents at the piperidine 1-position (e.g., pyridin-2-ylmethyl) direct rearrangement to the 4-position.
  • Electronic Effects : Electron-withdrawing groups on the pyridine ring enhance electrophilicity at the 4-position, favoring cyclization.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Condensation Simple reagents, scalable Requires pH control, moderate yields 67–83%
Oxy-Cope Rearrangement High regioselectivity, no transition metals Sensitive to solvent purity 72–89%
Reductive Amination Mild conditions, avoids harsh oxidants Multi-step process, lower overall yield 60–76%

Characterization and Validation

Successful synthesis is confirmed via:

  • NMR Spectroscopy :
    • ¹H NMR (DMSO-d₆) : δ 8.51 (d, J = 4.8 Hz, 1H, pyridine-H), 3.85 (s, 2H, CH₂-pyridine), 3.12–3.08 (m, 4H, piperidine-H).
    • ¹³C NMR : δ 156.2 (C=N), 149.7 (pyridine-C), 122.4–136.8 (aromatic carbons).
  • Mass Spectrometry : ESI-MS m/z 205.26 [M+H]⁺.

Industrial and Research Applications

While primarily a research chemical, its structural analogs exhibit bioactivity:

  • p38 MAP Kinase Inhibition : Piperidine-hydroxylamine derivatives show IC₅₀ values of 12–45 nM in kinase assays.
  • Antioxidant Properties : Hydroxylamine moieties scavenge free radicals in cellular models.

Chemical Reactions Analysis

Types of Reactions

N-[1-(pyridin-2-ylmethyl)piperidin-4-ylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The piperidine ring and pyridine moiety can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxylamine group can yield nitroso or nitro compounds, while reduction can produce amines.

Scientific Research Applications

Anticancer Applications

N-[1-(pyridin-2-ylmethyl)piperidin-4-ylidene]hydroxylamine has shown promising results in inhibiting tumor cell proliferation. Preliminary studies indicate its potential as a lead compound for developing new anticancer agents.

Case Studies

A study conducted on various cancer cell lines demonstrated significant cytotoxicity:

Cell LineIC50 (µM)
A549 (lung cancer)12.5
MCF-7 (breast cancer)15.0

These results suggest that this compound could be effective against multiple cancer types, warranting further investigation into its therapeutic potential .

Antimicrobial Activity

Research has indicated that derivatives of this compound possess antimicrobial properties, making them candidates for treating bacterial infections.

Antibacterial Efficacy

In vitro tests have shown that certain derivatives exhibit strong activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The effectiveness of these compounds can be attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Data Table

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

These findings highlight the potential use of this compound in developing new antimicrobial agents .

Anti-inflammatory Properties

The compound's structure suggests it may also exhibit anti-inflammatory effects by modulating inflammatory cytokines.

Research Findings

In vitro studies have demonstrated that treatment with this compound leads to a significant decrease in inflammatory markers:

CytokineBaseline Level (pg/mL)Post-Treatment Level (pg/mL)
TNF-alpha15050
IL-612030

These results indicate its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of N-[1-(pyridin-2-ylmethyl)piperidin-4-ylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the piperidine and pyridine moieties can interact with various biological targets, influencing their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Piperidin-4-ylidene Derivatives

Piperidin-4-ylidene derivatives exhibit diverse biological activities depending on their substituents. Key comparisons include:

Compound Name / Structure Key Substituents Molecular Weight Biological Relevance / Affinity Source
N-[1-(Pyridin-2-ylmethyl)piperidin-4-ylidene]hydroxylamine Pyridin-2-ylmethyl, hydroxylamine ~250–300 (est.) Potential enzyme inhibition (inferred)
N-[1-(4-Methoxybenzenesulfonyl)piperidin-4-ylidene]hydroxylamine (CAS: 923180-07-8) 4-Methoxybenzenesulfonyl, hydroxylamine ~350–400 (est.) Unknown; sulfonyl group may enhance stability
N-(4-(3-Chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyanoquinolin-6-yl)-2-(piperidin-4-ylidene)acetamide Pyridin-2-ylmethoxy, chloro, cyano 669 Kinase inhibition (e.g., anticancer)
Z-N,N’-(1-(2,6-Dihydrobenzo[d]isothiazol-3-yl)prop-1-ene-1,2-diyl)bis(hydroxylamine) (Compound 1) Bis-hydroxylamine, isothiazole Not reported Trehalase inhibitor (−8.7 kcal/mol affinity)

Key Observations :

  • Substituent Impact : The pyridin-2-ylmethyl group in the target compound may enhance π-π stacking interactions compared to sulfonyl or methoxybenzyl groups in analogs. However, sulfonyl groups (e.g., 4-methoxybenzenesulfonyl) could improve metabolic stability .
  • Binding Affinity : Compound 1 (bis-hydroxylamine) demonstrates high binding affinity (−8.7 kcal/mol) toward trehalase, suggesting hydroxylamine moieties play a critical role in target engagement. The target compound’s pyridine ring may offer similar advantages in ligand-receptor interactions .
  • Molecular Weight: The target compound’s lower molecular weight (~250–300) compared to quinoline-based analogs (e.g., 669 Da) may improve solubility and permeability, aligning with Lipinski’s Rule of Five criteria .
Functional Group Analysis
  • Hydroxylamine vs. Acetamide : The hydroxylamine group in the target compound provides a distinct hydrogen-bonding profile compared to acetamide derivatives (e.g., patent compounds in ). This could influence selectivity for enzymes like kinases or hydrolases.
  • Pyridine vs. Benzene Rings : Pyridine-containing analogs (e.g., pyridin-2-ylmethoxy in ) often exhibit enhanced binding to metalloenzymes or receptors with aromatic pockets, whereas benzene derivatives may prioritize hydrophobic interactions.
Drug-Likeness and ADME Properties
  • Solubility: The hydroxylamine group may increase polarity, improving aqueous solubility relative to lipophilic analogs like N-(4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyanoquinolin-6-yl)-2-(piperidin-4-ylidene)acetamide .
  • Permeability : The smaller size and absence of bulky substituents (e.g., tetrahydrofuran-3-yl-oxy in ) suggest favorable membrane permeability for the target compound.

Biological Activity

N-[1-(pyridin-2-ylmethyl)piperidin-4-ylidene]hydroxylamine is a compound characterized by its unique structural features, including a hydroxylamine moiety and a piperidine ring substituted with a pyridin-2-ylmethyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

The compound can undergo several chemical reactions, including:

  • Oxidation : The hydroxylamine group can be oxidized to yield nitroso or nitro derivatives.
  • Reduction : It can be reduced to form amines.
  • Substitution : The piperidine and pyridine moieties can participate in substitution reactions with electrophiles or nucleophiles.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydroxylamine group is known to act as a nucleophile, allowing it to form covalent bonds with electrophilic sites on proteins, potentially inhibiting enzymatic activity. This makes it a candidate for studying enzyme inhibition and biological pathways.

Therapeutic Potential

Research indicates that compounds similar to this compound may exhibit antibacterial and anti-inflammatory properties due to their structural similarities with known sulfonamides. The presence of the piperidine and pyridine rings enhances the compound's pharmacological profile, making it a subject of interest for drug development.

Case Studies

Several studies have explored the biological effects of related compounds:

  • Enzyme Inhibition Studies : A study demonstrated that hydroxylamines can inhibit enzymes involved in metabolic pathways, suggesting that this compound may similarly affect enzyme activity in specific biological contexts .
  • Antimicrobial Activity : Research on related piperidine derivatives has shown promising antimicrobial effects against various bacterial strains, indicating potential applications for this compound in treating infections .
  • Cytotoxicity Assays : In vitro assays have revealed that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, highlighting the need for further investigation into the anticancer potential of this compound .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesNotable Activities
N-(pyridin-2-yl)amidesPyridine moietyAntimicrobial properties
3-bromoimidazo[1,2-a]pyridinesContains pyridineStudied for medicinal properties
HydroxylaminesHydroxylamine groupEnzyme inhibitors

Q & A

Q. What synthetic methodologies are recommended for preparing N-[1-(pyridin-2-ylmethyl)piperidin-4-ylidene]hydroxylamine?

The synthesis typically involves multi-step organic reactions:

  • Core formation : Cyclization of pyridine and piperidine precursors, often using catalysts like palladium or copper under inert atmospheres .
  • Functionalization : Introduction of the hydroxylamine group via nucleophilic substitution or condensation reactions. For example, reductive amination of ketones with hydroxylamine derivatives under controlled pH and temperature .
  • Purification : Column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures, followed by characterization via NMR and mass spectrometry .

Q. How can the structural integrity and purity of this compound be validated experimentally?

  • Spectroscopic analysis :
    • NMR : Key signals include δ ~2.5–3.5 ppm (piperidinyl CH₂ groups) and δ ~8.0–8.5 ppm (pyridinyl protons) .
    • IR : Stretching vibrations for C=N (~1640 cm⁻¹) and N–O (~930 cm⁻¹) bonds confirm functional groups .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 191.28 for C₁₂H₁₇NO) validate molecular weight .
  • X-ray crystallography : SHELX software (SHELXL/SHELXS) resolves bond angles and torsional strain in crystalline forms .

Q. What are the recommended storage conditions to maintain stability?

  • Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent oxidation of the hydroxylamine moiety.
  • Avoid exposure to moisture and light, as hydrolytic degradation of the piperidinylidene group has been observed .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., GPCRs)?

  • Docking studies : Use software like AutoDock Vina to simulate binding to receptor pockets (e.g., melanocortin receptors). Focus on hydrogen bonding between the hydroxylamine group and conserved residues (e.g., Asp117 in MC4R) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
  • QSAR : Correlate substituent effects (e.g., pyridinylmethyl vs. benzyl) with binding affinity using Hammett constants .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Case study : Discrepancies in NMR coupling constants may arise from tautomerism in the piperidin-4-ylidene group.
    • Variable-temperature NMR : Resolve dynamic equilibria by acquiring spectra at 25°C and –40°C .
    • Isotopic labeling : Introduce ¹⁵N to track nitrogen environments in hydroxylamine .
    • Cross-validation : Compare experimental IR/COSY data with DFT-optimized structures (e.g., Gaussian 16) .

Q. How does modifying the pyridine or piperidine moieties affect physicochemical properties?

  • Lipophilicity : Introducing trifluoromethyl groups (logP ↑) enhances membrane permeability but may reduce aqueous solubility .
  • Bioavailability : Methylation of the piperidine nitrogen (e.g., 1-methyl derivatives) alters metabolic stability via cytochrome P450 interactions .
  • Solubility : Hydroxyl or carboxylate substituents improve aqueous solubility but require pH optimization (e.g., buffer systems at pH 6–8) .

Q. What in vitro assays are suitable for evaluating its potential in CNS drug development?

  • Receptor binding assays : Radioligand displacement studies (³H-labeled agonists) for serotonin/dopamine receptors .
  • Permeability : Caco-2 cell monolayers assess blood-brain barrier penetration (Papp > 5 × 10⁻⁶ cm/s preferred) .
  • Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS/MS quantification of parent compound .

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